2-(3-Aminocyclobutyl)acetonitrile;hydrochloride
Description
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSPCXSHARVFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-69-5 | |
| Record name | 2-(3-aminocyclobutyl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through a cyclization reaction.
Amination: The cyclobutyl ring is then aminated to introduce the amino group at the desired position.
Nitrile Formation:
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and nitriles.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules. Acetonitrile, a component of this compound, is utilized as an organic solvent and a crucial intermediate in organic synthesis. It can also be employed in electrochemical conversions to produce nitrogen-containing or nitrile-containing compounds.
- Biology The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine Research explores its potential therapeutic applications.
- Industry It is used in developing new materials and chemical processes.
Biological Activities
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride has garnered attention in pharmacological research because of its unique structure and potential biological activities. Studies cover several domains, including:
- Enzyme Interactions Studies have explored the compound's potential to modulate enzyme activities, especially those involved in amino acid metabolism and neurotransmitter synthesis.
- Cell Proliferation Research suggests this compound can influence cell proliferation rates in various cancer cell lines, indicating potential applications in cancer therapeutics.
- Apoptosis Induction It has been shown to induce apoptosis in specific cancer cells, evidenced by increased caspase-3 activity following treatment.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways related to amino acid metabolism and signal transduction, affecting cellular signaling pathways that regulate cell growth and survival.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxides, using oxidizing agents like hydrogen peroxide () and potassium permanganate ().
- Reduction It can be reduced to form amines or other reduced products, using reducing agents like lithium aluminum hydride () and sodium borohydride ().
- Substitution The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups, using reagents like alkyl halides and acyl chlorides under specific conditions.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or therapeutic effects.
Case Studies and Research Findings
- Cell Line Studies In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MDA-MB-231 and Hs 578T. The compound has shown effectiveness at low concentrations, indicating high potency against these cells.
- Apoptosis Mechanism Research on various cancer cell lines showed that the compound could induce apoptosis through mechanisms involving caspase activation. For instance, a notable increase in apoptotic markers was observed when treated with specific concentrations of the compound over a 72-hour period.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, and signal transduction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(3-Aminocyclobutyl)acetonitrile hydrochloride
- Molecular Formula : C₆H₁₁ClN₂
- Molecular Weight : 165.62 g/mol
- CAS Number : 2361634-69-5
- Structural Features: Comprises a cyclobutane ring substituted with an amino group at the 3-position, linked to an acetonitrile moiety. The hydrochloride salt enhances stability and solubility .
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in developing molecules targeting enzymes or receptors where the cyclobutyl group may modulate steric and electronic interactions .
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound is compared to analogues sharing the aminocyclobutyl, acetonitrile, or hydrochloride functionalities. Key examples include:
Pharmacological Potential
- Enzyme Inhibition: The aminocyclobutyl-acetonitrile framework is hypothesized to mimic transition states in enzyme-catalyzed reactions, as seen in ZINC87440467’s binding to Human Arginase I .
- Drug Development : Derivatives like dronedarone HCl () highlight the therapeutic relevance of complex amines in cardiovascular diseases, though structural differences (e.g., benzofuran rings) limit direct comparison .
Biological Activity
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by a cyclobutane ring and an amino group, is being investigated for its roles in various biochemical pathways and therapeutic applications.
- Molecular Formula: CHClN
- Molecular Weight: Approximately 137.61 g/mol
The compound's structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Potential: Studies have shown that this compound may inhibit cancer cell proliferation and induce apoptosis through its interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways (e.g., AKT/mTOR pathway) .
- Neurotropic Activity: Similar compounds have demonstrated neurotropic effects, suggesting potential applications in treating neurological disorders .
- Enzyme Interactions: The compound may influence enzyme activity related to amino acid metabolism and neurotransmitter synthesis, highlighting its importance in biochemical research .
The mechanism of action of this compound involves:
- Interaction with Enzymes and Receptors: The compound can act as an inhibitor or activator of certain enzymes, leading to modulation of various biological pathways.
- Biochemical Pathways: It is particularly noted for its role in pathways related to cancer cell survival and proliferation, as well as amino acid metabolism .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that this compound effectively induced apoptosis in various cancer cell lines by targeting the AKT/mTOR signaling pathway. The results indicated a concentration-dependent relationship between the compound's dosage and its efficacy in inhibiting cancer cell growth .
Case Study: Neurotropic Effects
Another investigation into the neurotropic activities of cyclobutane derivatives revealed that similar compounds could enhance neuronal survival under stress conditions. This suggests that this compound may also have therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
